molecular formula C12H9Cl2NO3 B133506 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester CAS No. 157848-08-3

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester

Cat. No.: B133506
CAS No.: 157848-08-3
M. Wt: 286.11 g/mol
InChI Key: PAWVWSJNXBGMBO-UHFFFAOYSA-N
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Description

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H9Cl2NO3 and a molecular weight of 286.11 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with chlorine atoms at the 5 and 7 positions, a hydroxyl group at the 4 position, and an ethyl ester group at the 2 position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester typically involves the reaction of 5,7-dichloro-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may include the use of alternative solvents and catalysts to optimize the reaction conditions and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interfere with cellular signaling pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloro-2-methylquinoline
  • 5,7-Dichloro-4-hydroxyquinoline
  • Methyl 4-hydroxyquinoline-2-carboxylate

Uniqueness

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester is unique due to its specific substitution pattern and the presence of both chlorine atoms and a hydroxyl group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)9-5-10(16)11-7(14)3-6(13)4-8(11)15-9/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWVWSJNXBGMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356595
Record name Ethyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157848-08-3
Record name Ethyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 5-L three-neck flask equipped with a thermocouple, an addition funnel, and a distillation apparatus was charged with diphenyl ether (about 2.8 L), which was heated to about 244° C. The concentrated reaction mixture containing Compound 3 (about 1.1 mole) from Reaction 1, above, was added from the dropping funnel into the hot diphenyl ether over about 10 minutes with a nitrogen purge. The funnel was rinsed with about 200 mL of diphenyl ether, which was also added to the flask. The resulting mixture was heated at about 244° C. for about 1 hour to cyclize Compound 3 to form Compound 4. The reaction mixture then was cooled to room temperature, at which point Compound 4 crystallized out. The crystallized product was isolated and slurried with ethyl acetate (EtOAc; about 1 L). The crystals were collected and rinsed with EtOAc (3×500 mL), and then dried under high vacuum at room temperature to afford about 269.95 g of Compound 4 (85.8% yield over two steps).
Quantity
2.8 L
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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